molecular formula C12H12ClNO2 B1639194 Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

Ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No. B1639194
M. Wt: 237.68 g/mol
InChI Key: QMVJTCIUKISOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262045B1

Procedure details

The preparation is carried out as in Example 1.1, from 8.0 g (35.8 mmol) of ethyl 6-chloro-1H-indole-2-carboxylate, from 1.8 g of 60% sodium hydride and from 2.8 ml of iodomethane.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:19]>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:8]2[CH3:19])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=C2C=C(NC2=C1)C(=O)OCC
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=C(N(C2=C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.